molecular formula C16H15ClFNO5S B2643267 3-chloro-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-fluorobenzenesulfonamide CAS No. 2034418-46-5

3-chloro-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-fluorobenzenesulfonamide

Cat. No.: B2643267
CAS No.: 2034418-46-5
M. Wt: 387.81
InChI Key: HDBNPUZJZAYDON-UHFFFAOYSA-N
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Description

3-chloro-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C16H15ClFNO5S and its molecular weight is 387.81. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Bioactivity Studies

Benzenesulfonamides, including derivatives with dihydrobenzo[d][1,4]dioxin moieties, have been synthesized and studied for various bioactivities. These compounds have shown significant potential in inhibiting carbonic anhydrase (CA) enzymes, which are pertinent to various physiological and pathological processes, including tumor growth, fluid secretion, and neurological disorders. For example, Gul et al. (2016) synthesized a series of sulfonamides that demonstrated interesting cytotoxic activities and strong inhibition against human cytosolic carbonic anhydrase isoforms hCA I and II, which could be crucial for anti-tumor activity studies (Gul et al., 2016).

Enzyme Inhibition for Therapeutic Applications

Sulfonamide derivatives have been evaluated for their enzyme inhibitory properties, with some focusing on cyclooxygenase-2 (COX-2) inhibition, a key target for anti-inflammatory and cancer therapies. Hashimoto et al. (2002) explored the effects of substituents on sulfonamide efficacy towards COX-2, identifying compounds with enhanced selectivity and potency, which have implications for the treatment of conditions such as rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).

Anticancer and Antibacterial Potential

The structural modification of benzenesulfonamide derivatives has been directed towards developing potent anticancer and antibacterial agents. Abbasi et al. (2016) reported on sulfonamides bearing the benzodioxane moiety, demonstrating their potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains, highlighting the versatility of these compounds in addressing multiple health concerns (Abbasi et al., 2016).

Advanced Material Synthesis

Beyond biomedical applications, benzenesulfonamide derivatives have been investigated in materials science for their utility in synthesizing novel compounds with unique properties. For instance, iodobenzene-catalyzed cyclization of sulfonamides has been utilized to produce compounds with potential applications in various material and chemical processes (Moroda & Togo, 2008).

Properties

IUPAC Name

3-chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-4-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFNO5S/c17-12-8-11(2-3-13(12)18)25(21,22)19-9-14(20)10-1-4-15-16(7-10)24-6-5-23-15/h1-4,7-8,14,19-20H,5-6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDBNPUZJZAYDON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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